6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione
Description
6-Bromo-3-propyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative characterized by a bromine atom at position 6 and a propyl group at position 3 of the quinazolinedione core. Quinazolinediones are pharmacologically significant due to their diverse biological activities, including antihypertensive, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
6-bromo-3-propyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADXUAFKCYTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-3-propyl-2,4(1H,3H)-quinazolinedione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant studies and data.
- Molecular Formula : C11H11BrN2O2
- Molecular Weight : 283.12 g/mol
- Structure : The compound features a quinazoline core substituted at the 3-position with a propyl group and at the 6-position with a bromine atom.
Antimicrobial Activity
Quinazolinediones, including this compound, have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Quinazolinediones
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 70 |
| Escherichia coli | 12 | 75 | |
| Candida albicans | 11 | 80 |
These results indicate that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Antiviral Activity
Recent research has highlighted the potential of quinazolinediones in antiviral applications, particularly against Hepatitis C Virus (HCV). The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antiviral potency.
Case Study: Anti-HCV Activity
In a study evaluating various derivatives of quinazoline-2,4(1H,3H)-dione, compounds with specific substitutions showed significant anti-HCV activity:
- Compound EC50 Values :
- 10a : 20.0 μM
- 10b : 13.3 μM
- 10c : 6.4 μM (most potent)
The introduction of phenylpropyl and cyano groups at the N-1 position significantly increased the inhibitory rates against HCV compared to standard drugs like ribavirin .
Anticancer Activity
The anticancer potential of quinazolinediones has also been extensively researched. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.
Table 2: Anticancer Activity of Quinazolinediones
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Hep G2 (liver cancer) | 0.28 |
| MCF-7 (breast cancer) | 0.59 | |
| A16-F10 (melanoma) | Not reported |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Scientific Research Applications
Pharmaceutical Research
- Antiviral Activity: 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have demonstrated antiviral activity against viruses such as vaccinia virus . Therefore, 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione may have potential as an antiviral agent or as a building block for synthesizing antiviral compounds.
- Anti-HIV Activity: Certain 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have shown activity against HIV-1 . This suggests that this compound could be explored for its potential anti-HIV properties or as a lead compound for developing anti-HIV drugs.
- Anti-inflammatory Agent: Quinazolinones, in general, have been reported as potent anti-inflammatory agents . Thus, this compound might possess anti-inflammatory properties, making it a candidate for further investigation in this area.
- GABA Modulator: Certain quinazolinedione derivatives exhibit a positive allosteric GABA<sub>B</sub> modulator effect . This suggests that this compound could be explored as a potential GABA<sub>B</sub> modulator, which could have applications in neurological disorders.
Chemical Synthesis
- Building Block for Drug Discovery: Quinazolinones are nitrogen-containing heterocycles that serve as unique building blocks with wide biological activities . this compound can be used as an intermediate in synthesizing other quinazoline derivatives with potential pharmaceutical applications .
- Synthesis of Quinazoline-2,4-diones: Quinazoline-2,4-diones can be synthesized using alkyl isocyanates . this compound could be synthesized using a similar process, and it can serve as a precursor for other substituted quinazoline-2,4-diones .
Other Potential Applications
- Biomedical Research: VWR offers this compound for biomedical research . This suggests its potential use as a research tool in various biological and chemical investigations.
- Clinical Diagnostics: VWR also lists applications in clinical diagnostics , suggesting a potential role in developing diagnostic assays or reagents.
- Forensic Work: VWR lists forensic work as a potential application , suggesting its potential use in forensic analysis or investigations.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The quinazolinedione scaffold allows for extensive substitution, which modulates physicochemical properties such as solubility, lipophilicity, and melting points. Key analogs and their characteristics are summarized below:
*Calculated based on structural similarity.
Key Observations :
- Propyl vs.
- Sulfonyl at Position 8 : Introduces a reactive site for nucleophilic substitutions (e.g., with amines or alcohols), enabling diverse pharmacological applications .
Q & A
Q. What are the common synthetic routes for 6-bromo-3-propyl-2,4(1H,3H)-quinazolinedione, and how are intermediates characterized?
- Methodology :
- Sulfonation and nucleophilic substitution : React 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid to introduce sulfonyl groups, followed by nucleophilic displacement with alcohols, amines, or reducing agents (e.g., SnCl₂·2H₂O in HCl for mercapto derivatives) .
- Cyclocondensation : Use hydrazine hydrate under reflux (120–130°C) to convert benzoxazinone precursors into quinazolinone derivatives, confirmed via TLC and recrystallization .
- Characterization : Employ IR spectroscopy for functional group analysis (e.g., C=O, NH), / NMR for structural elucidation, and elemental analysis for purity validation .
Q. Which analytical techniques are critical for verifying the structure of this compound?
- Key Methods :
- Spectroscopy : IR identifies carbonyl and amine stretches (~1650–1700 cm), while NMR resolves propyl chain protons (δ 0.8–1.6 ppm) and aromatic bromine effects on quinazoline ring shifts .
- Chromatography : TLC monitors reaction progress using silica gel plates and UV visualization.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonation reactions of quinazoline derivatives be addressed?
- Experimental Design :
- Control Reactions : Compare sulfonation under varying temperatures and acid concentrations to isolate kinetic vs. thermodynamic products .
- Computational Modeling : Use DFT calculations to predict sulfonyl group orientation and identify steric/electronic factors favoring 8- over 7-substitution .
- Post-Reduction Analysis : Reduce sulfonyl derivatives to thiols (SnCl₂·HCl) and characterize via NMR to confirm substitution position .
Q. What strategies optimize the synthesis yield of 6-bromo-3-propylquinazolinedione derivatives?
- Methodological Adjustments :
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for propyl chain introduction .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve hydrazine-mediated cyclocondensation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 3 hours) while maintaining >70% yield .
Q. How do structural modifications (e.g., bromine, propyl chain) influence biological activity?
- Structure-Activity Relationship (SAR) Studies :
- In Vitro Assays : Screen against microbial/cancer cell lines to compare activity with analogs (e.g., 6-bromo-8-fluoro derivatives show enhanced cytotoxicity due to halogen electronegativity) .
- Molecular Docking : Model interactions with targets like DNA topoisomerase II or kinase enzymes; bromine’s hydrophobic radius may enhance binding affinity .
- Pharmacokinetics : Assess logP values to evaluate propyl chain effects on membrane permeability .
Q. How should contradictory data in reaction outcomes (e.g., unexpected substitution patterns) be resolved?
- Troubleshooting Framework :
- Isomer Isolation : Use preparative HPLC to separate regioisomers and characterize each via single-crystal XRD .
- Kinetic Profiling : Conduct time-resolved NMR to track intermediate formation and identify competing pathways .
- Cross-Validation : Compare results with analogous compounds (e.g., 6-bromo-2-cyclopropylquinazolin-4(3H)-one) to discern substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
